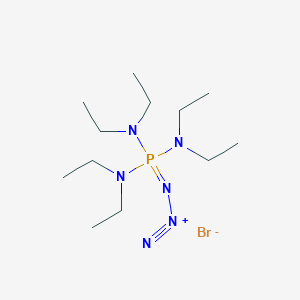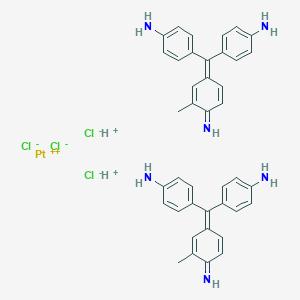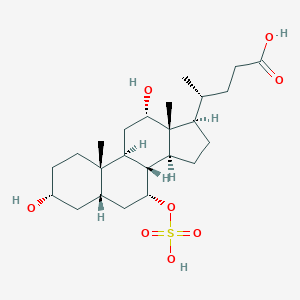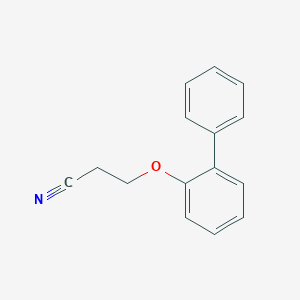
3-(2-Phenylphenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAP and is a member of the phenylpropylamine class of compounds. PPAP has been found to possess unique properties that make it a valuable tool for studying various biological processes and for drug discovery.
Mécanisme D'action
PPAP acts by releasing dopamine from presynaptic neurons, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of amphetamines, which are known to have dopamine-releasing properties.
Effets Biochimiques Et Physiologiques
PPAP has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential use as a stimulant. PPAP has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, PPAP has been found to have antidepressant-like effects, suggesting its potential use in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPAP in lab experiments is its unique mechanism of action, which allows for the study of various biological processes. PPAP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using PPAP is its potential for abuse due to its dopamine-releasing properties.
Orientations Futures
There are several future directions for the study of PPAP. One potential area of research is the development of drugs that target the dopaminergic system for the treatment of neurological disorders. Another area of research is the study of PPAP's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the potential for abuse of PPAP should be further investigated to ensure its safe use in research.
Méthodes De Synthèse
The synthesis of PPAP involves the reaction of 2-bromo-1-phenylethane with 2-hydroxybenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PPAP has been extensively studied for its potential applications in drug discovery, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression. PPAP has been found to possess dopamine-releasing properties, which makes it a potential candidate for the development of drugs that target the dopaminergic system.
Propriétés
Numéro CAS |
125849-31-2 |
|---|---|
Nom du produit |
3-(2-Phenylphenoxy)propanenitrile |
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-(2-phenylphenoxy)propanenitrile |
InChI |
InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
Clé InChI |
ADVKDMDEYSPMIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
Synonymes |
3-(2-Phenylphenoxy)propanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








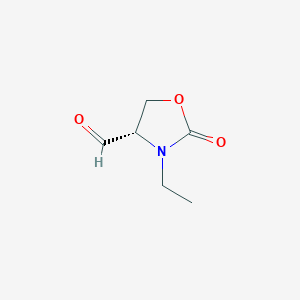


![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
